molecular formula C6H7NOS B1332114 2-Acetyl-5-methylthiazole CAS No. 59303-17-2

2-Acetyl-5-methylthiazole

Cat. No. B1332114
CAS RN: 59303-17-2
M. Wt: 141.19 g/mol
InChI Key: ZGOBPVBSAXXNES-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylthiazole is a compound with the molecular formula C6H7NOS . It is also known by other names such as 1-(5-Methylthiazol-2-yl)ethanone and 1-(5-methyl-1,3-thiazol-2-yl)ethanone . The molecular weight of this compound is 141.19 g/mol .


Synthesis Analysis

A study reported the synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-methylthiazole can be represented by the InChI code InChI=1S/C6H7NOS/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 . The compound has a topological polar surface area of 58.2 Ų and a complexity of 126 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 141.19 g/mol, an XLogP3-AA value of 1.4, and a topological polar surface area of 58.2 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of derivatives that have shown significant antimicrobial activity . For instance, compounds 3c and 4a exhibited high activity against Salmonella abony .

Antifungal Activity

The compound has been used in the development of derivatives with antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.

Anticancer Activity

Thiazole derivatives, which include “1-(5-Methylthiazol-2-yl)ethanone”, have been studied for their anticancer properties . This opens up possibilities for the compound’s use in cancer treatment research.

Anticonvulsant Activity

Thiazole derivatives have been associated with anticonvulsant activity , suggesting potential applications in the treatment of neurological disorders such as epilepsy.

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory activity , which could make it useful in the development of drugs for conditions associated with inflammation.

Antioxidant Activity

“1-(5-Methylthiazol-2-yl)ethanone” and its derivatives have shown antioxidant properties , making them potential candidates for the development of antioxidant drugs.

Analgesic Activity

Thiazole derivatives have demonstrated analgesic activity , suggesting potential applications in pain management.

Antiviral Activity

Thiazole derivatives have been associated with antiviral activity , indicating potential use in the development of antiviral drugs.

Future Directions

Thiazole derivatives, including those of 2-Acetyl-5-methylthiazole, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the development of novel therapeutic agents based on these compounds .

properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBPVBSAXXNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336158
Record name 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-methylthiazole

CAS RN

59303-17-2
Record name 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-5-methylthiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS2VTL8AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Commercially available 5-methyl-1,3-thiazole (218 mg) was dissolved in tetrahydrofuran (5 ml) to prepare a solution which was then cooled to −78° C. A hexane solution (1.56 M) (1.4 ml) of n-butyllithium was slowly added to the cooled solution over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. N-Methoxy-N-methylacetamide (206 mg) was dissolved in tetrahydrofuran (2 ml) to prepare a solution which was then slowly added thereto over a period of 10 min, followed by stirring at −78° C. for 2 hr. The cooling bath was removed, an aqueous saturated ammonium chloride solution (5 ml) was added, and the mixture was stirred for 30 min. Further, water (5 ml) was added thereto, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed, and the residue was purified by chromatography on silica gel using hexane/ethyl acetate for development to give the title compound (267 mg, 86%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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